

Technical Profile: 2-Iodo-4,5-dimethylpyrimidine

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Compound of Interest

Compound Name: 2-Iodo-4,5-dimethylpyrimidine

Cat. No.: B13148669

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Chemical Identity & Isomer Distinction

Researchers must rigorously distinguish between the 4,5-dimethyl and 4,6-dimethyl isomers, as their steric and electronic profiles differ significantly in medicinal chemistry applications (e.g., kinase inhibitor binding pockets).

Feature	Target Compound	Common Isomer (Caution)
Name	2-Iodo-4,5-dimethylpyrimidine	2-Iodo-4,6-dimethylpyrimidine
Structure	Asymmetric substitution	Symmetric substitution
CAS Number	Not Listed / Research Grade	16879-40-6
Precursor CAS	34916-68-2 (2-Chloro analog) 1193-74-4 (2-Amino analog)	16879-40-6 (Directly available)
Molecular Formula	C ₆ H ₇ IN ₂	C ₆ H ₇ IN ₂
Molecular Weight	234.04 g/mol	234.04 g/mol
Key Property	Steric bulk at C5 (adjacent to C4)	Steric bulk at C4 and C6

Synthetic Pathways

Since the 2-iodo derivative is not a standard stock item, it is synthesized via halogen exchange or diazotization. The Finkelstein-type substitution (Method A) is preferred for scalability and yield.

Method A: Halogen Exchange (Preferred)

Reaction: Conversion of 2-chloro-4,5-dimethylpyrimidine to **2-iodo-4,5-dimethylpyrimidine** using hydriodic acid (HI) or sodium iodide (NaI).

- Precursor: 2-Chloro-4,5-dimethylpyrimidine (CAS: 34916-68-2)
- Reagents: 57% Hydriodic Acid (aq) or NaI / Acetyl Chloride
- Mechanism: Nucleophilic Aromatic Substitution () facilitated by protonation of the pyrimidine nitrogen.

Protocol:

- Dissolution: Dissolve 1.0 eq of 2-chloro-4,5-dimethylpyrimidine in dichloromethane (DCM) or acetonitrile (MeCN).
- Addition: Slowly add 3.0–5.0 eq of 57% HI (aq) at 0°C.
- Reaction: Stir vigorously at room temperature (RT) for 4–12 hours. Monitor by TLC (the iodo product is typically less polar than the chloro precursor).
- Quench: Neutralize carefully with saturated solution.
- Extraction: Extract with DCM, wash with sodium thiosulfate () to remove excess iodine (indicated by purple/brown color), then dry over .
- Purification: Concentrate in vacuo. Recrystallize from hexanes if necessary.

Method B: Sandmeyer Reaction

Reaction: Diazotization of 2-amino-4,5-dimethylpyrimidine followed by iodination.

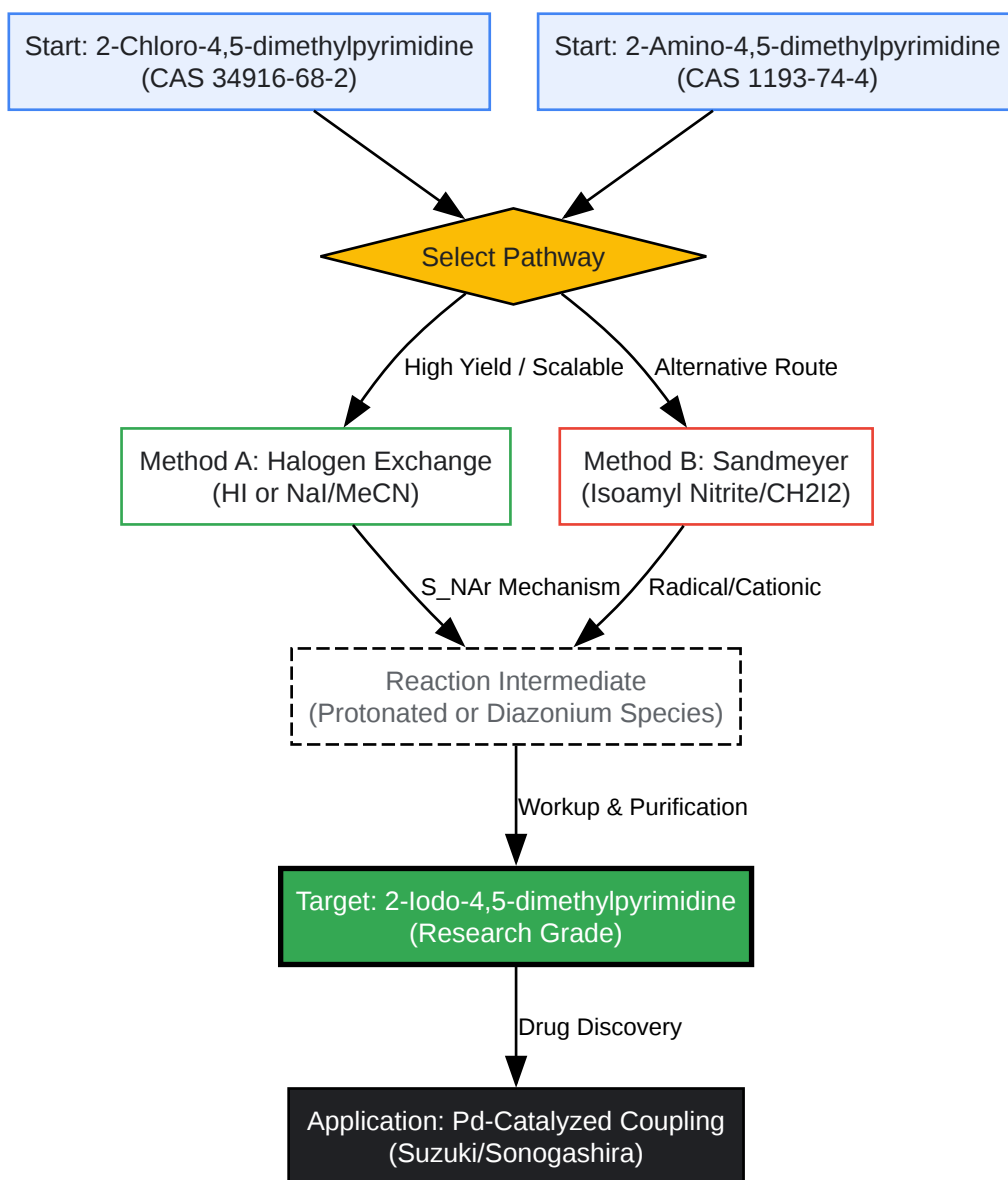
- Precursor: 2-Amino-4,5-dimethylpyrimidine (CAS: 1193-74-4)
- Reagents: Diiodomethane (), Isoamyl Nitrite (iso-AmONO)
- Solvent: Acetonitrile or THF

Protocol:

- Suspend 2-amino-4,5-dimethylpyrimidine (1.0 eq) in dry acetonitrile.
- Add diiodomethane (1.0 eq) followed by dropwise addition of isoamyl nitrite (1.5 eq).
- Heat the mixture to 60–80°C for 2 hours. Evolution of gas indicates reaction progress.
- Cool and purify via silica gel chromatography.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and synthetic workflow for generating the target compound.



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Caption: Synthetic logic flow for accessing **2-iodo-4,5-dimethylpyrimidine** from commercial precursors.

Applications in Drug Development

The **2-iodo-4,5-dimethylpyrimidine** scaffold is a critical "building block" in medicinal chemistry, specifically for Structure-Activity Relationship (SAR) studies.

- **Reactivity:** The C-I bond at the 2-position is highly reactive toward oxidative addition by Palladium (0), making it superior to the chloro-analog for difficult cross-coupling reactions

(Suzuki-Miyaura, Sonogashira).

- **Selectivity:** The 4,5-dimethyl substitution pattern provides a unique steric "wedge." In kinase inhibitors, the methyl group at C5 can induce atropisomerism or fill small hydrophobic pockets that the 4,6-isomer cannot access.
- **Usage Case:** It is frequently employed to attach the pyrimidine ring to aryl boronic acids or terminal alkynes, serving as the core pharmacophore for integrin inhibitors and various kinase antagonists.

Safety & Handling

- **Hazards:** Pyrimidine halides are potential skin sensitizers and irritants. The 2-iodo derivative should be treated as a lachrymator and potential alkylating agent.
- **Storage:** Store at 2–8°C, protected from light. Iodides are light-sensitive and may degrade (turn yellow/brown) upon prolonged exposure to UV or ambient light.
- **Disposal:** All halogenated organic waste must be segregated. Do not mix with strong oxidizers.

References

- PubChem.Compound Summary: 2-Amino-4,5-dimethylpyrimidine (CAS 1193-74-4). [[Link](#)]
- National Institutes of Health (PMC).Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles (General Pyrimidine Synthesis). [[Link](#)]
- Organic Chemistry Portal.Diazotization and Sandmeyer Reactions (Mechanistic Reference). [[Link](#)]
- Google Patents.WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin (Cites use of 4,5-dimethylpyrimidine intermediates). [[1](#)]

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Sources

- [1. dl.ndl.go.jp \[dl.ndl.go.jp\]](https://dl.ndl.go.jp)
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